Cas no 149288-38-0 (4-(2-chlorophenoxy)methylbenzoic acid)

4-(2-chlorophenoxy)methylbenzoic acid structure
149288-38-0 structure
Product Name:4-(2-chlorophenoxy)methylbenzoic acid
CAS No:149288-38-0
MF:C14H11ClO3
MW:262.688343286514
MDL:MFCD01893322
CID:1321283
PubChem ID:661071
Update Time:2025-07-18

4-(2-chlorophenoxy)methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-[(2-Chlorophenoxy)methyl]benzoic acid
    • AC1NP75P
    • Benzenemethanamine, 4-(2-chlorophenoxy)-
    • BEN661
    • SureCN921762
    • 4-(2-Chlorophenoxymethyl)benzoic acid
    • 4-(2-chlorophenoxy)benzylamine
    • 4-(2-CHLORO-PHENOXYMETHYL)-BENZOIC ACID
    • AKOS B001152
    • ART-CHEM-BB B001152
    • TIMTEC-BB SBB009954
    • 4-(2-chlorophenoxy)methylbenzoic acid
    • CHEMBL1423704
    • HMS2462B13
    • AKOS000263916
    • AK-968/13369370
    • 149288-38-0
    • EN300-83519
    • STK003963
    • SCHEMBL1749470
    • 4-((2-Chlorophenoxy)methyl)benzoicacid
    • CS-0262696
    • Oprea1_483406
    • BBL037814
    • BDBM50508819
    • SMR000036481
    • MLS000078627
    • 4-((2-Chlorophenoxy)methyl)benzoic acid
    • MFCD01893322
    • MDL: MFCD01893322
    • Inchi: 1S/C14H11ClO3/c15-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)14(16)17/h1-8H,9H2,(H,16,17)
    • InChI Key: YJDZJDKPESDFTK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1OCC1C=CC(C(=O)O)=CC=1

Computed Properties

  • Exact Mass: 262.0396719g/mol
  • Monoisotopic Mass: 262.0396719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 46.5Ų

4-(2-chlorophenoxy)methylbenzoic acid Pricemore >>

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Additional information on 4-(2-chlorophenoxy)methylbenzoic acid

4-(2-chlorophenoxy)methylbenzoic acid (CAS No. 149288-38-0): A Comprehensive Overview

4-(2-Chlorophenoxy)methylbenzoic acid (CAS No. 149288-38-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents and as a key intermediate in the synthesis of other bioactive molecules.

The molecular structure of 4-(2-chlorophenoxy)methylbenzoic acid consists of a benzoic acid moiety attached to a 2-chlorophenyl group via an ether linkage. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for both academic and industrial research. The presence of the chloro substituent on the phenyl ring and the carboxylic acid group on the benzene ring provides multiple functional sites for chemical modifications, enhancing its utility in drug design and synthesis.

Recent studies have highlighted the multifaceted applications of 4-(2-chlorophenoxy)methylbenzoic acid. In medicinal chemistry, this compound has been explored for its potential as an inhibitor of various enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-(2-chlorophenoxy)methylbenzoic acid exhibit potent inhibitory activity against specific kinases, which are implicated in several diseases, including cancer and inflammatory disorders. These findings suggest that this compound could serve as a lead molecule for the development of targeted therapies.

Beyond its direct therapeutic applications, 4-(2-chlorophenoxy)methylbenzoic acid has also been utilized as a key intermediate in the synthesis of other bioactive compounds. Its reactivity and structural flexibility make it an ideal starting material for a wide range of chemical transformations. For example, a study published in the Tetrahedron Letters reported the successful synthesis of novel antiviral agents using 4-(2-chlorophenoxy)methylbenzoic acid as a building block. The resulting compounds showed significant antiviral activity against several strains of viruses, highlighting the compound's potential in antiviral drug discovery.

In addition to its pharmaceutical applications, 4-(2-chlorophenoxy)methylbenzoic acid has been investigated for its use in materials science. Its ability to form stable complexes with metal ions has led to its exploration in the development of functional materials with unique properties. A recent study published in the Inorganic Chemistry Communications described the synthesis and characterization of metal-organic frameworks (MOFs) incorporating 4-(2-chlorophenoxy)methylbenzoic acid. These MOFs exhibited high thermal stability and exceptional adsorption capabilities, making them promising candidates for gas storage and separation applications.

The environmental impact of chemicals is an increasingly important consideration in their development and use. Studies on the biodegradability and ecotoxicity of 4-(2-chlorophenoxy)methylbenzoic acid have shown that it is relatively stable under environmental conditions but can be degraded by microbial processes over time. This information is crucial for assessing its environmental fate and ensuring responsible use in various applications.

In conclusion, 4-(2-chlorophenoxy)methylbenzoic acid (CAS No. 149288-38-0) is a multifunctional compound with significant potential across multiple scientific disciplines. Its unique structural features and versatile reactivity make it an invaluable tool for researchers working in medicinal chemistry, pharmaceutical development, materials science, and environmental science. As ongoing research continues to uncover new applications and properties, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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